molecular formula C25H23NO5 B2957943 2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid CAS No. 939909-76-9

2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid

Cat. No. B2957943
CAS RN: 939909-76-9
M. Wt: 417.461
InChI Key: AXITYCQIAPIYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino acids during the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the Fmoc group and the phenoxyacetic acid group. The Fmoc group consists of a fluorene core with a methoxy carbonyl group attached . The phenoxyacetic acid group consists of a phenyl ring attached to an acetic acid group via an oxygen atom .

Scientific Research Applications

1. Interaction with Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including compounds similar to the query chemical, have been used as surfactants for carbon nanotubes. They aid in creating homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).

2. Synthesis and Structural Characterization

Triorganotin(IV) derivatives of compounds structurally similar to the query chemical have been synthesized and characterized. These studies involve the use of NMR, Mossbauer, and IR spectroscopic techniques, highlighting the potential of such compounds in organometallic chemistry (Baul et al., 2002).

3. Synthesis of Fluorophore for Biomedical Analysis

Compounds structurally related to the query chemical have been used in the synthesis of novel fluorophores like 6-Methoxy-4-quinolone. Such fluorophores exhibit strong fluorescence in a wide pH range of aqueous media, making them suitable for biomedical analysis (Hirano et al., 2004).

4. Zinc Sensing in Biological Systems

Related compounds, such as FluoZin-3, have been extensively used as Zn(II) sensors in life sciences. They are useful for determining relative and absolute levels of exchangeable Zn(II) in cells and extracellular fluids, highlighting the importance of these compounds in biological sensing and imaging (Marszalek et al., 2016).

5. Lasing Efficiency and Photostability Studies

The derivatives of compounds similar to the query have been investigated for their fluorescence, lasing efficiency, and photostability. Such studies are crucial in understanding the optical properties of these compounds and their potential applications in laser technologies (Martin et al., 1996).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used in peptide synthesis, the Fmoc group would serve as a protective group for the amino acid during the synthesis process .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being used in peptide synthesis, future work could involve optimizing the synthesis process or exploring its use in the synthesis of new peptides .

properties

IUPAC Name

2-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-24(28)16-30-18-11-9-17(10-12-18)13-14-26-25(29)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXITYCQIAPIYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid

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